Tert-butyl 4-bromo-2-methylbutanoate
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Overview
Description
Tert-butyl 4-bromo-2-methylbutanoate is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a tert-butyl ester group and a bromine atom attached to a butanoate backbone, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-bromo-2-methylbutanoate can be synthesized through the esterification of 4-bromo-2-methylbutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-methylbutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Major Products Formed
Nucleophilic Substitution: Products include tert-butyl 4-hydroxy-2-methylbutanoate, tert-butyl 4-alkoxy-2-methylbutanoate, and tert-butyl 4-amino-2-methylbutanoate.
Reduction: The major product is 4-bromo-2-methylbutanol.
Hydrolysis: The primary product is 4-bromo-2-methylbutanoic acid.
Scientific Research Applications
Tert-butyl 4-bromo-2-methylbutanoate is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-methylbutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromide: Similar in structure but lacks the ester group, making it less versatile in certain reactions.
Tert-butyl 2-bromo-2-methylpropanoate: Similar ester functionality but with a different carbon backbone, leading to different reactivity and applications.
Tert-butyl 4-hydroxy-2-methylbutanoate: A hydrolysis product of tert-butyl 4-bromo-2-methylbutanoate, used in different synthetic applications
Uniqueness
This compound is unique due to its combination of a bromine atom and an ester group, providing a dual functionality that allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
CAS No. |
1210410-44-8 |
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Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-methylbutanoate |
InChI |
InChI=1S/C9H17BrO2/c1-7(5-6-10)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
ANVAROJPEJVBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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